molecular formula C14H12BrN3O2 B3858701 N'-(4-bromobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide

N'-(4-bromobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide

Cat. No. B3858701
M. Wt: 334.17 g/mol
InChI Key: GTQNCHKWKSZELT-LZYBPNLTSA-N
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Description

The compound “N’-(4-bromobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a hydrazide functional group (-CONHNH2), which is often found in various pharmaceuticals due to its reactivity and versatility .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The hydrazide group is quite reactive and can undergo various reactions, including condensation with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydrazide group could enhance its solubility in polar solvents. The bromine atom might increase the compound’s molecular weight and boiling point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is a drug, its mechanism of action would be how it interacts with biological targets in the body. Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also investigate its synthesis, reactivity, and physical and chemical properties in more detail .

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c1-18-9-11(4-7-13(18)19)14(20)17-16-8-10-2-5-12(15)6-3-10/h2-9H,1H3,(H,17,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQNCHKWKSZELT-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-bromobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-bromobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-bromobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(4-bromobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
Reactant of Route 5
N'-(4-bromobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4-bromobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide

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